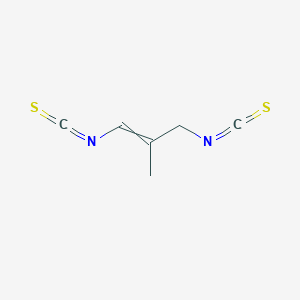![molecular formula C13H16N4O2 B14497659 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol CAS No. 63488-96-0](/img/structure/B14497659.png)
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol is an organic compound that consists of a phenyl ring with methoxy and methyl substituents, and a pyrimidine ring with amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol typically involves multiple steps, including chlorination, nucleophilic substitution, iodination, Suzuki reaction, and deprotection. The starting material is often 2,4-diamino-6-hydroxypyrimidine . The reaction conditions may vary, but common reagents include palladium acetate (Pd(OAc)2) and N-ethylpiperidine for the Heck coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups on the pyrimidine ring can be reduced to amino groups.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various substituted phenols and pyrimidines.
Scientific Research Applications
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides and amino acids . This leads to the inhibition of cell growth and proliferation, making it effective against rapidly dividing cells, such as bacteria and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: A well-known antifolate drug with a similar structure, consisting of a pyrimidine ring and a methoxyphenyl group.
Methotrexate: Another antifolate drug used in cancer treatment, with a structure that includes a diaminopteridine ring and a glutamate moiety.
Pyrimethamine: An antimalarial drug with a pyrimidine ring and a phenyl group.
Uniqueness
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological activities and pharmacokinetic properties compared to other antifolate compounds .
Properties
CAS No. |
63488-96-0 |
|---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol |
InChI |
InChI=1S/C13H16N4O2/c1-7-3-8(5-10(19-2)11(7)18)4-9-6-16-13(15)17-12(9)14/h3,5-6,18H,4H2,1-2H3,(H4,14,15,16,17) |
InChI Key |
UQIMTBOIPIUWEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
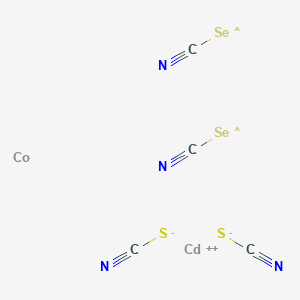
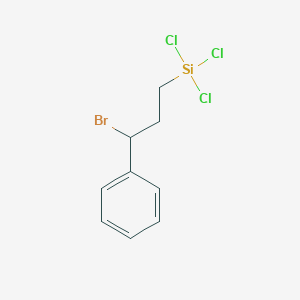
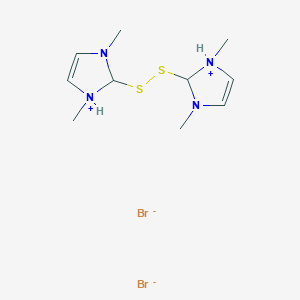
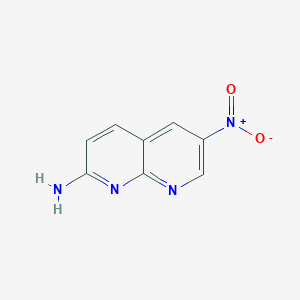
![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
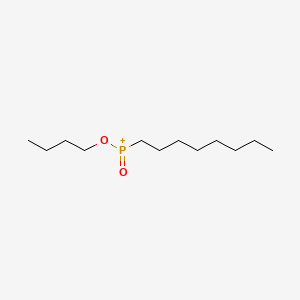
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
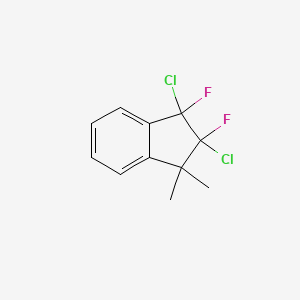
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
![S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate](/img/structure/B14497640.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)
